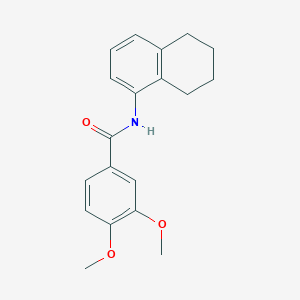
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as URB597, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which has been shown to produce analgesic, anxiolytic, and antidepressant effects.
Mécanisme D'action
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, producing a variety of physiological effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide increases the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors and the production of its therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors. This has been shown to produce analgesic, anxiolytic, and antidepressant effects. 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system. It has also been shown to produce consistent and reproducible effects in animal models. However, 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has some limitations, including its relatively short half-life and its potential for off-target effects on other enzymes.
Orientations Futures
There are several potential future directions for research on 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including pain, anxiety, and depression. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which may have greater therapeutic potential than 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Méthodes De Synthèse
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide was first synthesized in 2003 by a group of researchers led by Daniele Piomelli at the University of California, Irvine. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a base such as potassium carbonate. The resulting product is then converted to the benzamide derivative by reaction with benzoyl chloride.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to produce analgesic effects in animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-11-10-14(12-18(17)23-2)19(21)20-16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMSQQWSFOWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)


![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)





![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)
